Resolvin E1
Overview
Description
Resolvin E1 is a specialized pro-resolving lipid mediator derived from omega-3 eicosapentaenoic acid. It plays a crucial role in the resolution of inflammation and has potent anti-inflammatory and pro-resolving actions. This compound is generated during the resolution phase of inflammation and is involved in various physiological processes, including the regulation of leukocyte activity and platelet aggregation .
Mechanism of Action
Target of Action
Resolvin E1 (RvE1) is an endogenous lipid mediator derived from omega-3 eicosapentaenoic acid (EPA) that targets various cells, including neutrophils, dendritic cells, macrophages, and platelets . It also interacts with the ChemR23 receptor, which is expressed on M1/M2 macrophages, conventional cDC1/cDC2, NK, and lymphoid subsets .
Mode of Action
RvE1 has unique counterregulatory actions that inhibit polymorphonuclear leukocyte (PMN) transendothelial migration . It also acts as an effective inhibitor of leukocyte infiltration, dendritic cell migration, and IL-12 production .
Biochemical Pathways
RvE1 plays a crucial role in the resolution of inflammation by promoting anti-inflammatory responses, including increased neutrophil spherocytosis and macrophage production of IL-10 . It also promotes wound repair by increasing cellular proliferation and migration through activation of signaling pathways including CREB, mTOR, and Src-FAK . Additionally, RvE1-triggered activation of the small GTPase Rac1 leads to increased intracellular reactive oxygen species (ROS) production, cell–matrix adhesion, and cellular protrusions at the leading edge of migrating cells .
Pharmacokinetics
It is known that rve1 is locally produced in response to intestinal mucosal injury . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of RvE1.
Result of Action
RvE1 has been shown to have a potent protective effect against leukocyte-mediated tissue damage and excessive proinflammatory gene expression in the pathogenesis of inflammatory diseases . It also promotes wound repair by increasing cellular proliferation and migration . In addition, RvE1 can restore inflammation-induced mitochondrial dysfunction, characterized by a decrease in mitochondrial respiration and membrane potential, as well as an imbalance of mitochondrial fission and fusion .
Action Environment
The action of RvE1 is influenced by the inflammatory environment. For instance, RvE1 is produced in response to intestinal mucosal injury . Furthermore, RvE1’s anti-inflammatory and pro-resolving actions are particularly effective in the context of acute inflammation . .
Biochemical Analysis
Biochemical Properties
Resolvin E1 is involved in various biochemical reactions that contribute to its anti-inflammatory and pro-resolving actions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts this compound to its oxo product, representing a mode of inactivation . Additionally, this compound interacts with the receptor ChemR23, which mediates its anti-inflammatory effects by modulating immune cell recruitment and promoting the resolution of inflammation . This compound also influences the activity of small GTPases such as Rac1, which plays a role in regulating cell-matrix adhesion and cellular migration .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to promote the resolution of inflammation by stopping leukocyte recruitment and enhancing phagocytosis . In intestinal epithelial cells, this compound promotes wound repair by increasing cellular proliferation and migration through the activation of signaling pathways such as CREB, mTOR, and Src-FAK . Additionally, this compound influences gene expression by modulating the production of pro-inflammatory cytokines and enhancing the expression of anti-inflammatory mediators . It also affects cellular metabolism by regulating the production of reactive oxygen species and promoting cell-matrix adhesion .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to the receptor ChemR23, leading to the activation of downstream signaling pathways that promote the resolution of inflammation . It also interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts this compound to its inactive oxo form . Additionally, this compound modulates the activity of small GTPases such as Rac1, which regulates cell-matrix adhesion and cellular migration . These interactions collectively contribute to the anti-inflammatory and tissue-protective effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is locally produced in response to tissue injury and inflammation, and its levels increase during the resolution phase of inflammation . The stability and degradation of this compound are influenced by its interactions with enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it to its inactive oxo form . Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, where it promotes tissue repair and reduces inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies using a pulp injury model in rats, this compound was found to reduce necrosis and promote tissue repair at specific dosages . Higher dosages of this compound have been associated with enhanced anti-inflammatory effects and improved tissue regeneration . Excessive dosages may lead to adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process begins with the 18R hydroperoxidation of eicosapentaenoic acid, catalyzed by aspirin-acetylated cyclooxygenase-2 . This is followed by further enzymatic modifications that result in the formation of this compound. The metabolic pathways involving this compound also include its conversion to inactive oxo products by the enzyme 15-hydroxyprostaglandin dehydrogenase . These pathways play a crucial role in regulating the levels and activity of this compound in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is generated at the local site of inflammation and acts locally to exert its effects . This compound interacts with cell surface receptors such as ChemR23, which mediate its transport and distribution within tissues . Additionally, this compound can be encapsulated in synthetic targeted polymeric nanoparticles for localized delivery to specific tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to activate small GTPases such as Rac1, which are involved in regulating cell-matrix adhesion and cellular migration . The localization of this compound to specific cellular compartments is influenced by its interactions with receptors and enzymes. For example, its interaction with ChemR23 and 15-hydroxyprostaglandin dehydrogenase plays a role in directing its activity to specific cellular sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin E1 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The initial step involves the conversion of eicosapentaenoic acid to 18-hydroxy-eicosapentaenoic acid by the action of lipoxygenase. This intermediate is then further converted to this compound through a series of oxidation and reduction reactions .
Industrial Production Methods: Industrial production of this compound involves the extraction of eicosapentaenoic acid from marine sources, followed by its enzymatic conversion to this compound. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Resolvin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Lipoxygenase enzymes are commonly used to oxidize eicosapentaenoic acid to 18-hydroxy-eicosapentaenoic acid.
Reduction: Subsequent reduction reactions involve the use of specific reductases to convert intermediates to this compound.
Substitution: this compound can undergo substitution reactions with other lipid mediators to form bioactive compounds.
Major Products Formed: The major product formed from these reactions is this compound itself, which exhibits potent anti-inflammatory and pro-resolving properties .
Scientific Research Applications
Resolvin E1 has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a bioactive lipid mediator.
Biology: It plays a significant role in the regulation of immune responses and inflammation, making it a valuable compound in immunological research.
Medicine: this compound has therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and tissue regeneration. .
Comparison with Similar Compounds
Resolvin E1 is part of a family of specialized pro-resolving mediators, including resolvin D1, protectin D1, and maresin 1. These compounds share similar anti-inflammatory and pro-resolving properties but differ in their molecular structures and specific biological activities .
Resolvin D1: Derived from docosahexaenoic acid, resolvin D1 has similar anti-inflammatory effects but targets different receptors and pathways.
Protectin D1: Also derived from docosahexaenoic acid, protectin D1 is involved in neuroprotection and resolution of inflammation in neural tissues.
This compound is unique in its specific actions on leukocytes and platelets, making it a valuable compound for targeted anti-inflammatory therapies.
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPOCGPBAIARAV-OTBJXLELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348065 | |
Record name | Resolvin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552830-51-0 | |
Record name | Resolvin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resolvin E1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Resolvin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RESOLVIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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